4,4-Difluoropyrrolidin-3-ol hydrochloride CAS number
4,4-Difluoropyrrolidin-3-ol hydrochloride CAS number
An In-Depth Technical Guide to 4,4-Difluoropyrrolidin-3-ol Hydrochloride: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of 4,4-difluoropyrrolidin-3-ol hydrochloride (CAS Number: 1638764-82-5), a pivotal fluorinated building block in modern medicinal chemistry. The strategic incorporation of a gem-difluoro group onto the pyrrolidine scaffold imparts unique physicochemical properties that are highly sought after in drug design, including enhanced metabolic stability and modulated basicity. This document details the compound's properties, outlines validated enantioselective synthetic routes, provides key analytical characterization data, and discusses its application as a crucial intermediate in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Significance of Fluorinated Scaffolds
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for optimizing drug-like properties.[1] The gem-difluoro moiety (CF2), in particular, serves as a versatile bioisostere for carbonyl groups, ethers, or single methylene carbons, offering a powerful tool to modulate a compound's conformational preferences, lipophilicity, and metabolic stability without introducing significant steric bulk.
4,4-Difluoropyrrolidin-3-ol hydrochloride emerges as a particularly valuable building block, combining the conformational constraints of the pyrrolidine ring with the unique electronic properties of the gem-difluoro group. Its utility is underscored by the prevalence of fluorinated motifs in numerous marketed drugs and clinical candidates.[2] This guide serves to consolidate the technical knowledge surrounding this compound, providing a practical resource for its synthesis and application.
Physicochemical and Structural Properties
4,4-Difluoropyrrolidin-3-ol hydrochloride is a stable, solid material under standard laboratory conditions.[3] The core structure features a five-membered pyrrolidine ring substituted with a hydroxyl group at the 3-position and a gem-difluoro group at the 4-position. The hydrochloride salt form enhances stability and improves handling characteristics.
| Property | Value | Source(s) |
| CAS Number | 1638764-82-5 | [3][4][5] |
| Molecular Formula | C₄H₈ClF₂NO | [3][5] |
| Molecular Weight | 159.56 g/mol | [3][5] |
| Synonyms | 4,4-difluoro-3-pyrrolidinol HCl | N/A |
| Storage | Store at 2-8°C, sealed in a dry, inert atmosphere. | [3][6] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [3] |
Enantioselective Synthesis: A Critical Overview
The stereochemistry of the hydroxyl group is critical for the biological activity of downstream compounds. Therefore, enantioselective synthesis is paramount. A notable and efficient synthesis for the (R)-enantiomer has been developed, which avoids the use of hazardous deoxofluorinating reagents in the key steps and instead introduces the gem-difluoro moiety early in the synthetic sequence.[2]
Synthetic Pathway Rationale
An effective strategy involves a multi-step sequence that begins with the construction of the pyrrolidine ring already containing the gem-difluoro group. Chirality is then introduced via a highly stereoselective asymmetric transfer hydrogenation, a robust and scalable method. The final step involves a standard deprotection to yield the target hydrochloride salt.[2] This approach is advantageous as it circumvents the safety and cost concerns associated with late-stage fluorination.[2]
Caption: A streamlined enantioselective synthesis of (R)-4,4-difluoropyrrolidin-3-ol HCl.
Experimental Protocol: Deprotection and Salt Formation
The final step of the synthesis, converting a protected intermediate to the desired hydrochloride salt, is a critical and illustrative part of the process. The following protocol is adapted from a reported synthesis of the (R)-enantiomer.[2]
Objective: To deprotect (3R)-1-benzyl-4,4-difluoropyrrolidin-3-ol and form the corresponding hydrochloride salt.
Materials:
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(3R)-1-benzyl-4,4-difluoropyrrolidin-3-ol (starting material)
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Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)
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Ethanol (EtOH)
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Methanol (MeOH)
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1 N HCl in methanol
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Hydrogen gas (H₂) supply
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Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
Step-by-Step Procedure:
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Vessel Charging: To a solution of (3R)-1-benzyl-4,4-difluoropyrrolidin-3-ol (1 equivalent) in ethanol, add palladium hydroxide on carbon (0.1 equivalents, 20 wt%). The use of a Pearlman's catalyst is crucial for the hydrogenolysis of the N-benzyl protecting group.
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Inerting: Seal the reaction vessel and purge thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen.
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Hydrogenation: Introduce hydrogen gas into the vessel to a pressure of 80 psi.
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Reaction: Stir the reaction mixture vigorously at room temperature for approximately 3 hours. The progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
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Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel again with an inert gas. Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the palladium catalyst. This step is critical to prevent catalyst contamination in the final product.
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Salt Formation: To the resulting filtrate, add 1 N HCl in methanol. The acid protonates the basic nitrogen of the pyrrolidine ring, initiating the precipitation of the hydrochloride salt.
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Isolation: Remove all solvents under reduced pressure (rotary evaporation).
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Purification: Triturate the crude solid with a solvent system like 2-propanol/hexane (1:1) to induce crystallization and remove non-polar impurities, yielding the final product as a solid.[2]
This self-validating protocol ensures the complete removal of the protecting group and catalyst, followed by a straightforward salt formation and purification to yield the high-purity final compound.
Analytical Characterization Data
Rigorous analytical characterization is essential to confirm the identity and purity of 4,4-Difluoropyrrolidin-3-ol hydrochloride. The following data for the (R)-enantiomer has been reported in the literature.[2]
| Technique | Solvent | Key Signals and Observations |
| ¹H NMR | DMSO-d₆ | δ 10.21 (2H, s, NH₂⁺), 6.60 (1H, s, OH), 4.31 (1H, m), 3.7–3.5 (2H, m), 3.5–3.4 (1H, m), 3.21 (1H, dt, J = 12.5, 2.9 Hz) |
| ¹⁹F NMR | DMSO-d₆ | δ -106.3 (d, J = 240 Hz), -120.58 (d, J = 238 Hz) |
| ¹³C NMR | DMSO-d₆ | δ 126.2 (dd, J = 258, 246 Hz, CF₂), 69.5 (dd, J = 30.8, 19.8 Hz, CH-OH), 49.5, 47.2 (t, J = 32.8 Hz) |
| HRMS (ESI) | N/A | Calculated for C₄H₈F₂NO [M+H]⁺ (free base): 124.0574; Found: 124.0571 |
The distinctive splitting patterns in the ¹³C NMR (doublet of doublets for the carbons adjacent to the CF₂ group) and the large coupling constants in the ¹⁹F NMR are characteristic spectral fingerprints for this class of compounds.
Applications in Drug Discovery
4,4-Difluoropyrrolidin-3-ol hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value intermediate or building block.[7] Its structure is designed for facile incorporation into larger, more complex molecules during the drug discovery process.
The primary amine allows for a wide range of subsequent chemical modifications (e.g., amidation, reductive amination, alkylation), while the secondary alcohol provides a handle for further functionalization or can act as a key hydrogen bond donor/acceptor in receptor-ligand interactions. The gem-difluoro group at the 4-position restricts the puckering of the pyrrolidine ring and shields adjacent positions from metabolic attack, thereby enhancing the pharmacokinetic profile of the final drug candidate.
Caption: Role of 4,4-difluoropyrrolidin-3-ol as a central scaffold in drug design.
This building block is particularly relevant for developing inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) or for creating ligands for G-protein coupled receptors (GPCRs), where the pyrrolidine scaffold can mimic the structure of proline.[2]
Conclusion
4,4-Difluoropyrrolidin-3-ol hydrochloride is a sophisticated chemical tool of significant value to the pharmaceutical industry. Its unique combination of a stereodefined alcohol, a reactive amine, and a metabolically robust gem-difluoro group makes it an ideal building block for creating novel drug candidates with potentially superior pharmacokinetic and pharmacodynamic properties. The availability of scalable and safe enantioselective synthetic routes further enhances its utility, enabling researchers to efficiently explore new chemical space in the quest for innovative medicines.
References
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- ChemScene. (n.d.). 1638764-82-5 | 4,4-Difluoropyrrolidin-3-ol hydrochloride.
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- Vir Sanghvi. (n.d.). 4,4-Difluoropyrrolidin-3-ol hydrochloride.
- MedchemExpress.com. (n.d.). (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride | Drug Intermediate.
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Wei, L., et al. (2012). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. Organic Letters, 14(7), 1808-1811. [Link]
- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
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